molecular formula C20H22FN3O B1669647 CS-526 CAS No. 313272-12-7

CS-526

Cat. No. B1669647
Key on ui cas rn: 313272-12-7
M. Wt: 339.4 g/mol
InChI Key: NXPLYKRKIFPEOA-BLLLJJGKSA-N
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Patent
US06063782

Procedure details

The title compound (trans) was prepared as a white powder in 91.60% yield in a similar procedure to that described in Example 1 by using 7-chloro-2,3-dimethyl-1-(2-methylcyclopropylmethyl)pyrrolo[2,3-d]pyridazine and 4-fluorobenzyl alcohol.
Name
7-chloro-2,3-dimethyl-1-(2-methylcyclopropylmethyl)pyrrolo[2,3-d]pyridazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
title compound
Yield
91.6%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[N:4][CH:5]=[C:6]2[C:10]([CH3:11])=[C:9]([CH3:12])[N:8]([CH2:13][CH:14]3[CH2:16][CH:15]3[CH3:17])[C:7]=12.[F:18][C:19]1[CH:26]=[CH:25][C:22]([CH2:23][OH:24])=[CH:21][CH:20]=1>>[F:18][C:19]1[CH:26]=[CH:25][C:22]([CH2:23][O:24][C:2]2[N:3]=[N:4][CH:5]=[C:6]3[C:10]([CH3:11])=[C:9]([CH3:12])[N:8]([CH2:13][CH:14]4[CH2:16][CH:15]4[CH3:17])[C:7]=23)=[CH:21][CH:20]=1

Inputs

Step One
Name
7-chloro-2,3-dimethyl-1-(2-methylcyclopropylmethyl)pyrrolo[2,3-d]pyridazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=NC=C2C1N(C(=C2C)C)CC2C(C2)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(CO)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
title compound
Type
product
Smiles
FC1=CC=C(COC=2N=NC=C3C2N(C(=C3C)C)CC3C(C3)C)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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